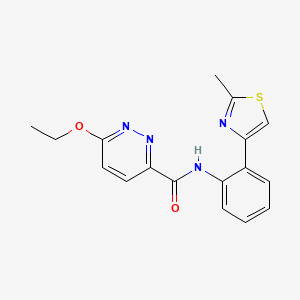

6-ethoxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

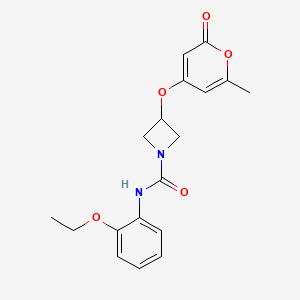

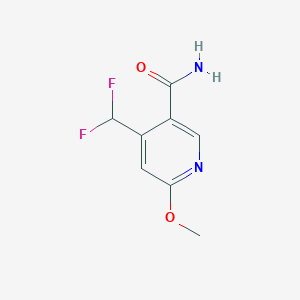

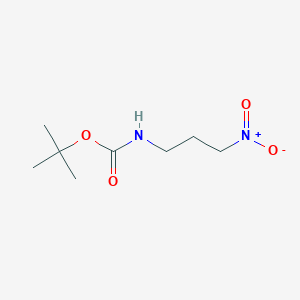

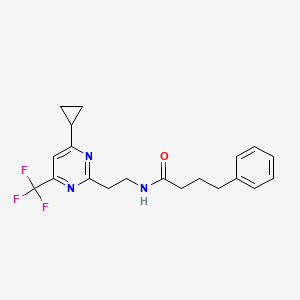

The compound “6-ethoxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridazine ring, a thiazole ring, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and thiazole rings, as well as the amide group. The ethoxy group at the 6-position of the pyridazine ring and the phenyl group attached to the nitrogen of the amide group would also be key structural features .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用

Synthesis and Antibacterial Activity

A study by Al-Kamali et al. (2014) detailed the synthesis of novel thieno[2,3-c]pyridazines with evaluated antibacterial activities. This research utilized 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, indicating the significance of ethoxy-carbonyl compounds in developing antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Central Nervous System (CNS) Activity

Barlin et al. (1994) synthesized a series of compounds including 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines to investigate their potential CNS activity. These compounds were evaluated for their ability to displace [3H]diazepam from rat brain membranes, revealing insights into the modification of molecular structures for enhanced CNS activity (Barlin, Davies, Davis, & Harrison, 1994).

Cytotoxicity Studies

Hassan, Hafez, and Osman (2014) reported the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study showcases the application of chemical synthesis in cancer research, aiming to discover new therapeutic agents (Hassan, Hafez, & Osman, 2014).

HIV-1 Inhibitors

Larsen et al. (1999) conducted research on the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1. The study involved the synthesis of various compounds and their biological testing against HIV-1 and herpes simplex virus, identifying compounds with moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Anti-Influenza Virus Activity

Hebishy, Salama, and Elgemeie (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. This research highlights the importance of novel synthetic pathways in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

作用機序

Target of Action

Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . They have also demonstrated potent effects on prostate cancer .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

将来の方向性

特性

IUPAC Name |

6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-3-23-16-9-8-14(20-21-16)17(22)19-13-7-5-4-6-12(13)15-10-24-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWOZGLYLUDFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2981565.png)

![1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone](/img/structure/B2981567.png)